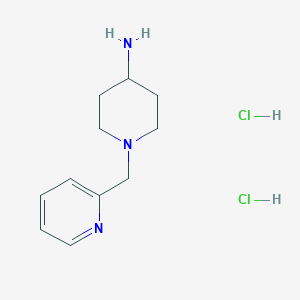
1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H17N3·2HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridine ring attached to a piperidine ring via a methylene bridge, and it is commonly used in research and industrial applications .
Métodos De Preparación
The synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride involves several steps. One common method includes the reaction of pyridine-2-carbaldehyde with piperidine in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Synthetic Route:
Starting Materials: Pyridine-2-carbaldehyde, piperidine, reducing agent (e.g., sodium borohydride).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol at room temperature.
Formation of Dihydrochloride Salt: The product is treated with hydrochloric acid to form the dihydrochloride salt, which is then purified by recrystallization
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides .
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives .
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be substituted with other functional groups using appropriate reagents .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives
Aplicaciones Científicas De Investigación
1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry .
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules .
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Molecular Targets and Pathways:
Receptors: The compound may bind to G-protein coupled receptors or ion channels, affecting signal transduction pathways.
Enzymes: It can inhibit or activate enzymes involved in metabolic pathways
Comparación Con Compuestos Similares
1-(Pyridin-2-yl)piperidin-4-amine: Lacks the methylene bridge, leading to different chemical properties and reactivity
2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Contains a phenyl group, which affects its biological activity and applications
Uniqueness: The presence of both pyridine and piperidine rings in 1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride provides unique chemical properties, making it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H19Cl2N3 |
|---|---|
Peso molecular |
264.19 g/mol |
Nombre IUPAC |
1-(pyridin-2-ylmethyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H17N3.2ClH/c12-10-4-7-14(8-5-10)9-11-3-1-2-6-13-11;;/h1-3,6,10H,4-5,7-9,12H2;2*1H |
Clave InChI |
ZDZFQHOOTYEEAX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N)CC2=CC=CC=N2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113360.png)
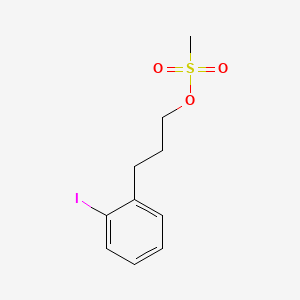
![2-(1-benzofuran-4-yl)-N-[2-bromo-1-(3-phenylpropyl)pyridin-1-ium-4-yl]acetamide;bromide](/img/structure/B14113367.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113380.png)
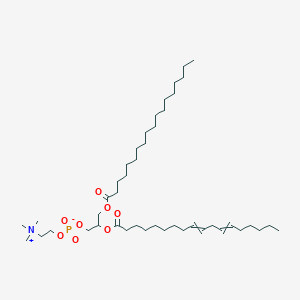


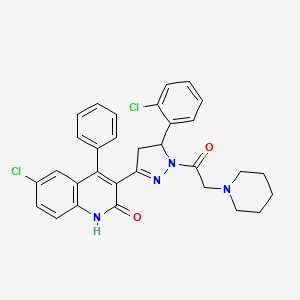
![(Z)-S-((4-Methyl-9-(((trifluoromethyl)sulfonyl)oxy)-2,3,6,7-tetrahydrobenzo[b]oxonin-2-yl)methyl) ethanethioate](/img/structure/B14113403.png)
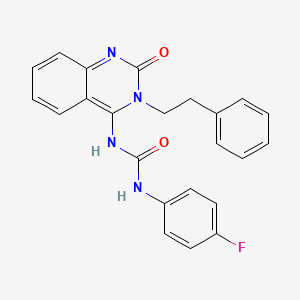
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide](/img/structure/B14113421.png)


